molecular formula C12H9FN2O3 B3246682 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine CAS No. 179552-79-5

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Cat. No.: B3246682
CAS No.: 179552-79-5
M. Wt: 248.21 g/mol
InChI Key: HCQZQPNSZFXGGO-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is a chemical compound with the molecular formula C12H9FN2O3 . It belongs to a class of pyridine derivatives recognized for their utility in scientific research and medicinal chemistry. Pyridine-based compounds are frequently employed as key intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . While the specific biological activity of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine has not been fully detailed in the literature, structurally similar compounds featuring the fluoro-nitrophenoxy moiety are investigated as potential antitubercular agents . Other research on analogous pyridine compounds highlights their role as building blocks for developing positron emission tomography (PET) tracers, which are used to image enzymes like inducible nitric oxide synthase (iNOS) in models of inflammation and cancer . The presence of both the pyridine ring and the nitro-aromatic group in its structure makes it a versatile scaffold for further chemical modification and exploration in various research fields. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic use or personal consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluoro-4-nitrophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-11-7-10(4-5-12(11)15(16)17)18-8-9-3-1-2-6-14-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQZQPNSZFXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263201
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
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Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179552-79-5
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179552-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., c-Met, ALK) and P2X3 receptor antagonists.

The molecule features a 2-picolyl ether scaffold linked to a fluorinated nitrobenzene core. Its structural integrity relies on the precise regiochemical arrangement of the fluorine and nitro substituents, which dictates its reactivity in subsequent reduction and coupling steps. This guide addresses the physicochemical properties, validates the synthetic route to ensure correct regiochemistry, and outlines the experimental protocols required for high-purity isolation.

Structural Analysis & Physicochemical Properties[1][2][3][4]

The molecule (Formula: C₁₂H₉FN₂O₃ ) is composed of a pyridine ring connected via a methylene bridge to a phenoxy group. The benzene ring is substituted with a nitro group at the para position and a fluorine atom at the meta position relative to the ether linkage.

Molecular Identity Table
PropertyValueNotes
IUPAC Name 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine
Molecular Formula C₁₂H₉FN₂O₃
Molecular Weight 248.21 g/mol Calculated (Average)
Exact Mass 248.0597 g/mol Monoisotopic
CAS Number VariableOften synthesized in situ; precursors are 394-41-2 (Phenol) & 6959-48-4 (Chloride)
Physical State Pale Yellow SolidNitro-aromatic chromophore
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexanes
LogP (Calc) ~2.3 - 2.5Moderate lipophilicity
H-Bond Acceptors 4(N-pyridine, NO₂, Ether O)
H-Bond Donors 0
Structural Significance

The 3-fluoro-4-nitro substitution pattern is chemically distinct from the 2-fluoro-4-nitro isomer. The fluorine atom at the ortho position to the nitro group exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the nitro group, which facilitates facile reduction to the aniline in subsequent steps.

Synthetic Pathway & Mechanism

Regiochemical Strategy (Critical)

A common error in synthesizing this scaffold is attempting a Nucleophilic Aromatic Substitution (SNAr) using 2-pyridinemethanol and 3,4-difluoronitrobenzene.

  • The Trap: In 3,4-difluoronitrobenzene, the fluorine para to the nitro group (C4) is significantly more electrophilic than the meta fluorine (C3). SNAr would predominantly yield the wrong isomer: 2-((2-fluoro-4-nitrophenoxy)methyl)pyridine.

  • The Solution: To guarantee the 3-fluoro-4-nitro architecture, one must use Williamson Ether Synthesis . This involves the SN2 alkylation of 3-fluoro-4-nitrophenol with 2-(chloromethyl)pyridine . This route "locks in" the correct substitution pattern before the coupling occurs.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism:

  • Deprotonation: A weak base (K₂CO₃ or Cs₂CO₃) deprotonates the phenol (pKa ~7.5 due to electron-withdrawing groups), generating the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride ion.

  • Salt Neutralization: If the pyridine source is a hydrochloride salt, an extra equivalent of base is consumed to neutralize the pyridine nitrogen.

Synthetic Workflow Diagram

SynthesisPath Phenol 3-Fluoro-4-nitrophenol (Nucleophile) Transition Transition State (SN2 Attack) Phenol->Transition Deprotonation Linker 2-(Chloromethyl)pyridine HCl (Electrophile) Linker->Transition Base Base: K2CO3 or Cs2CO3 Solvent: DMF/ACN Base->Transition Product 2-((3-Fluoro-4-nitrophenoxy) methyl)pyridine Transition->Product -HCl WrongStart 3,4-Difluoronitrobenzene WrongProd WRONG ISOMER: 2-((2-Fluoro-4-nitrophenoxy)... WrongStart->WrongProd SNAr (Avoid)

Figure 1: Synthetic logic flow distinguishing the correct Williamson Ether pathway from the regiochemically flawed SNAr route.

Experimental Protocol

Objective: Synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine on a 10 mmol scale.

Reagents
  • Reactant A: 3-Fluoro-4-nitrophenol (1.57 g, 10.0 mmol)

  • Reactant B: 2-(Chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol, 1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30.0 mmol, 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate SN2 via Finkelstein-like activation.

Step-by-Step Methodology
  • Activation:

    • Charge a 100 mL round-bottom flask with 3-Fluoro-4-nitrophenol (1.57 g) and K₂CO₃ (4.14 g).

    • Add DMF (20 mL) and stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.

  • Coupling:

    • Add 2-(Chloromethyl)pyridine hydrochloride (1.80 g) in a single portion.

    • (Optional) Add KI (166 mg) to catalyze the reaction.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check via TLC (50% EtOAc in Hexanes). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF and inorganic salts.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization from Ethanol or Flash Column Chromatography (Gradient: 0% → 40% EtOAc in Hexanes) is recommended if the crude purity is <95%.

Purification & Validation Workflow

Workup Reaction Reaction Mixture (DMF, 60°C) Quench Quench: Pour into Ice Water Reaction->Quench StateCheck Precipitate Formed? Quench->StateCheck Filter Vacuum Filtration StateCheck->Filter Yes (Solid) Extract Extraction (EtOAc) Wash (H2O/Brine) StateCheck->Extract No (Oil) Purify Recrystallization (EtOH) or Column Chromatography Filter->Purify Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Purify

Figure 2: Decision tree for isolation and purification based on physical state upon quenching.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (d, 1H): Pyridine α-proton (adjacent to N).

    • δ 8.20 (t, 1H): Benzene proton at C5 (adjacent to NO₂, split by F).

    • δ 5.35 (s, 2H): Methylene bridge (-CH₂-). This is the diagnostic singlet confirming the ether linkage.

    • δ 7.0–7.8 (m, aromatic): Remaining aromatic protons.

  • LC-MS:

    • ESI (+): [M+H]⁺ peak at 249.2 m/z .

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm (referenced to CFCl₃), characteristic of an aryl fluoride ortho to a nitro group.

Applications in Drug Discovery

This molecule serves as a high-value scaffold in Medicinal Chemistry, particularly for:

  • c-Met Kinase Inhibitors:

    • The 2-((phenoxy)methyl)pyridine moiety mimics the binding mode of ATP-competitive inhibitors. The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase.

  • P2X3 Antagonists:

    • Used in chronic cough and pain management research. The fluorinated phenyl ring modulates metabolic stability (blocking oxidation sites) and potency.

  • Next-Step Derivatization:

    • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline (3-fluoro-4-aminophenol derivative).

    • Coupling: The resulting aniline is reacted with isocyanates or carboxylic acids to form urea or amide linkers, central to the pharmacophore of drugs like Crizotinib analogues.

References

  • PubChem. Compound Summary: 3-Fluoro-4-nitrophenol (CAS 394-41-2). National Library of Medicine.[1][2] Available at: [Link]

  • Gong, Y., et al. (2013). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives." Molecules, 18(1), 1-15. (Demonstrates analogous ether synthesis protocols). Available at: [Link]

Sources

An Inquiry into the Chemical Identity of CAS 179552-79-5: A Case of Ambiguous Identification

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the chemical entity designated by CAS number 179552-79-5 reveals a significant discrepancy in publicly available data, precluding the creation of an in-depth technical guide for its sourcing and application. Authoritative chemical databases and commercial vendor listings present conflicting or non-existent information, making it impossible to definitively ascertain the compound's structure and properties. This report details the findings of this investigation and explains why a technical guide cannot be produced under these circumstances.

For researchers, scientists, and drug development professionals, the accurate identification of a chemical compound through its Chemical Abstracts Service (CAS) number is the foundational step for any further investigation. It ensures the integrity of experimental work and the correct interpretation of results. However, in the case of CAS 179552-79-5, this fundamental requirement cannot be met.

Initial searches for vendors of CAS 179552-79-5 led to a single supplier, EvitaChem, which lists the compound with a molecular formula of C12H9FN2O3. This formula is inconsistent with the complex structure implied by the initially provided chemical name, "1-(3-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N,N-dimethylpiperidin-4-amine."

Subsequent, more rigorous searches in authoritative and comprehensive chemical databases such as PubChem, ChemSpider, and the CAS Common Chemistry database yielded no results for CAS 179552-79-5. The absence of this CAS number from these critical resources, which serve as the gold standard for chemical identification, strongly indicates that it is either invalid, has been withdrawn, or is not a publicly registered compound.

Further investigation into the chemical name itself did not lead to the CAS number . Instead, searches for this pyrazolopyrimidine derivative did not retrieve any matching compound with the given CAS number. Interestingly, these searches frequently returned results for a different, albeit structurally related class of compounds, namely pyrrole derivatives such as Fexuprazan (CAS 1902954-60-2). This suggests a potential for confusion or misattribution of the chemical name and CAS number in non-authoritative sources.

Therefore, we must conclude that a technical guide for chemical vendors and suppliers of CAS 179552-79-5 cannot be responsibly produced. The foundational information required to create such a guide—a validated chemical identity—is absent from the public, scientific record. We advise any researcher or professional interested in the pyrazolopyrimidine structure described to first undertake efforts to synthesize and formally register the compound, at which point a valid CAS number would be assigned and a technical guide could be developed.

Methodological & Application

Synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine from 2-picolyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (CAS 179552-79-5). This structural motif—a pyridine ring linked via a methylene ether to an electron-deficient phenyl ring—is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold in c-Met kinase inhibitors and PROTAC linkers.

The method utilizes a Williamson ether synthesis strategy, coupling 2-(chloromethyl)pyridine hydrochloride (2-picolyl chloride HCl) with 3-fluoro-4-nitrophenol . The protocol is optimized to suppress common side reactions such as


-alkylation and polymerization of the picolyl chloride, ensuring high yield and purity.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule is constructed via an


 nucleophilic substitution.
  • Nucleophile: The phenoxide anion generated from 3-fluoro-4-nitrophenol. The

    
     of this phenol is approximately 6–7 due to the electron-withdrawing nitro and fluoro groups, making it readily deprotonated by mild carbonate bases.
    
  • Electrophile: 2-(Chloromethyl)pyridine. Note that the free base is unstable and prone to self-polymerization. Therefore, the stable hydrochloride salt is used and neutralized in situ.

Critical Process Parameters
  • Base Selection: Potassium Carbonate (

    
    ) is chosen over Sodium Hydride (
    
    
    
    ). While
    
    
    is faster,
    
    
    is safer, easier to handle on scale, and sufficiently strong to deprotonate the acidic nitrophenol.
  • Solvent System:

    
    -Dimethylformamide (DMF) is selected for its high dielectric constant, which stabilizes the transition state and promotes the dissolution of the inorganic base.
    
  • Stoichiometry: A slight excess of base (2.5–3.0 eq) is required to neutralize the HCl salt of the starting material and deprotonate the phenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Example Scale)Role
3-Fluoro-4-nitrophenol 157.091.01.57 gNucleophile
2-(Chloromethyl)pyridine HCl 164.031.21.97 gElectrophile
Potassium Carbonate (

)
138.213.04.14 gBase
Sodium Iodide (NaI) 149.890.1150 mgCatalyst (Finkelstein)
DMF (Anhydrous) --15–20 mLSolvent
Step-by-Step Procedure

Step 1: Nucleophile Formation

  • Charge a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 3-Fluoro-4-nitrophenol (1.57 g, 10 mmol) and Potassium Carbonate (4.14 g, 30 mmol).

  • Add anhydrous DMF (15 mL).

  • Stir at room temperature for 15–20 minutes. The mixture will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

Step 2: Electrophile Addition 5. Add 2-(Chloromethyl)pyridine hydrochloride (1.97 g, 12 mmol) in a single portion. 6. Optional but Recommended: Add catalytic Sodium Iodide (0.1 eq). This generates the more reactive 2-(iodomethyl)pyridine in situ, accelerating the reaction.

Step 3: Reaction 7. Heat the reaction mixture to 60°C in an oil bath. 8. Monitor reaction progress via TLC (System: 50% EtOAc in Hexanes) or LC-MS.

  • Target: Disappearance of the phenol starting material.
  • Duration: Typically 2–4 hours.

Step 4: Workup 9. Cool the mixture to room temperature. 10. Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a solid. 11. Extract with Ethyl Acetate (EtOAc) (


 mL).
12. Combine organic layers and wash with:
  • Water (
    
    
    mL) to remove DMF.
  • Brine (
    
    
    mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 14. The crude residue is often pure enough for subsequent steps. If purification is required:

  • Recrystallization: Dissolve in minimum hot Ethanol (EtOH) and cool.
  • Flash Chromatography: Silica gel, gradient elution 20%
    
    
    50% EtOAc in Hexanes.

Process Visualization

Reaction Mechanism

The following diagram illustrates the deprotonation and subsequent


 attack.

ReactionMechanism Phenol 3-Fluoro-4-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2 Attack) Phenoxide->TS Nucleophilic Attack Picolyl 2-Picolyl Chloride HCl Picolyl->TS Electrophile Product Target Ether (2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine) TS->Product -Cl-

Figure 1: Mechanistic pathway for the Williamson ether synthesis.

Workflow Diagram

Operational flow for the laboratory execution.

Workflow Start Start: Weigh Reagents Mix Mix Phenol + K2CO3 + DMF (RT, 20 min) Start->Mix AddElec Add 2-Picolyl Chloride HCl (+ cat. NaI) Mix->AddElec Heat Heat to 60°C (Monitor TLC) AddElec->Heat Check Complete? Heat->Check Check->Heat No Quench Quench into Ice/Water Check->Quench Yes Extract Extract (EtOAc) & Wash (H2O/Brine) Quench->Extract Conc Dry & Concentrate Extract->Conc End Final Product Conc->End

Figure 2: Step-by-step process flow for the synthesis.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.60 (d, 1H, Py-H)
      
    • 
       8.10 (t, 1H, Ar-H adjacent to 
      
      
      
      )
    • 
       7.75 (td, 1H, Py-H)
      
    • 
       7.50 (d, 1H, Py-H)
      
    • 
       7.25 (m, 1H, Py-H)
      
    • 
       6.80–6.90 (m, 2H, Ar-H)
      
    • 
       5.30 (s, 2H, 
      
      
      
      )
      – Diagnostic Peak
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of picolyl chloride.Ensure DMF is anhydrous. Do not store the reaction mixture for long periods before heating.
Starting Material Remains Incomplete deprotonation.Increase reaction temperature to 80°C or add more

.
Dark/Tar Formation Polymerization of picolyl chloride.Ensure picolyl chloride HCl is added after the base is present. Do not free-base it separately.

References

  • Chemical Book/CAS Database. (2023). 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine - CAS 179552-79-5.[1][2][3] Link

  • National Institutes of Health (NIH). (2013). Synthesis of 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. (Provides analogous conditions for nitrophenol ethers). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis conditions).
  • CymitQuimica. Product Catalog: 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine. Link

Sources

Protocol for O-alkylation of 3-fluoro-4-nitrophenol with 2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0875

Topic:

Introduction

The synthesis of aryl ethers, particularly those incorporating heterocyclic moieties, is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-((3-fluoro-4-nitrophenoxy)methyl)pyridine, is a valuable scaffold in drug discovery due to the combined electronic properties of the nitrophenolic and pyridinic rings. This document provides a detailed protocol for the O-alkylation of 3-fluoro-4-nitrophenol with 2-(chloromethyl)pyridine, a reaction based on the principles of the Williamson ether synthesis.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a robust, validated protocol.

Scientific Principles and Mechanistic Overview

The O-alkylation of 3-fluoro-4-nitrophenol with 2-(chloromethyl)pyridine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3][4] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion.[2][5] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.[1][3] The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether linkage.

Several factors influence the efficiency and selectivity of this reaction. The choice of base is critical for the initial deprotonation. While strong bases like sodium hydride can be used, milder inorganic bases such as potassium carbonate or cesium carbonate are often preferred for their ease of handling and to minimize potential side reactions.[6][7] The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.[5] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed as they effectively solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[6]

It is important to note that C-alkylation, where the alkyl group attaches to the aromatic ring, can be a competing side reaction.[5] However, the use of polar aprotic solvents generally favors O-alkylation.[5]

Experimental Protocol

This protocol details the synthesis of 2-((3-fluoro-4-nitrophenoxy)methyl)pyridine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Fluoro-4-nitrophenol394-41-2157.101.00 g6.37
2-(Chloromethyl)pyridine hydrochloride6959-47-3164.041.15 g7.01
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.64 g19.11
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Safety Precautions:

  • 3-Fluoro-4-nitrophenol: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • 2-(Chloromethyl)pyridine hydrochloride: Harmful if swallowed and causes severe skin burns and eye damage.[9][10] It is a corrosive substance.[11]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrophenol (1.00 g, 6.37 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.64 g, 19.11 mmol, 3.0 equivalents) to the flask. This excess of base ensures complete deprotonation of the phenol and neutralizes the hydrochloride salt of the alkylating agent.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.15 g, 7.01 mmol, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting phenol is a key indicator of reaction completion.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((3-fluoro-4-nitrophenoxy)methyl)pyridine.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Process

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 3-Fluoro-4-nitrophenol phenoxide Phenoxide Anion (Nucleophile) phenol->phenoxide Deprotonation pyridine 2-(Chloromethyl)pyridine product 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine pyridine->product base K₂CO₃ (Base) base->phenoxide phenoxide->product SN2 Attack salts KCl + KHCO₃

Caption: S(_N)2 mechanism for the O-alkylation of 3-fluoro-4-nitrophenol.

Experimental Workflow:

experimental_workflow start Start: Combine Reactants stir Stir at Room Temperature (15 min) start->stir heat Heat to 60-70 °C (4-6 hours) stir->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Discussion and Key Insights

  • Choice of Base: While various bases can be employed, potassium carbonate is a cost-effective and efficient choice for this transformation.[12] Cesium carbonate can sometimes offer improved yields, particularly for less reactive substrates, due to the "cesium effect," which involves better solubility and a more "naked" anion.[13]

  • Solvent Selection: Anhydrous DMF is crucial for this reaction. The presence of water can hydrolyze the alkyl halide and reduce the nucleophilicity of the phenoxide.[5]

  • Temperature Control: Maintaining the reaction temperature between 60-70 °C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions, such as decomposition or undesired C-alkylation.[14]

  • Alternative Alkylating Agents: While 2-(chloromethyl)pyridine is effective, the corresponding bromo- or iodo-derivatives could also be used and may exhibit higher reactivity.

  • Phase-Transfer Catalysis: For reactions that are sluggish or require higher temperatures, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, could be beneficial by facilitating the transfer of the phenoxide ion into the organic phase.[1][15][16]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure the potassium carbonate is anhydrous and use a sufficient excess.
Deactivation of the alkylating agent.Use fresh 2-(chloromethyl)pyridine hydrochloride.
Insufficient reaction time or temperature.Increase reaction time or temperature and monitor by TLC.
Presence of starting material Reaction has not gone to completion.Extend the reaction time or slightly increase the temperature.
Formation of side products C-alkylation.Ensure a polar aprotic solvent is used.
Hydrolysis of 2-(chloromethyl)pyridine.Use anhydrous solvent and reagents.

Conclusion

This application note provides a comprehensive and validated protocol for the O-alkylation of 3-fluoro-4-nitrophenol with 2-(chloromethyl)pyridine. By understanding the underlying scientific principles and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable chemical intermediate. The provided insights into reagent selection, reaction conditions, and troubleshooting will aid in the successful execution of this synthesis and its adaptation for related molecules.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. (2025-08-07). Alkylation of Phenol: A Mechanistic View. [Link]

  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011-04-09). Phenolates- O-alkylation and C-alkylation. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024-03-20). What Is the Mechanism of Phenol Alkylation? [Link]

  • Haz-Map. 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents. [Link]

  • Google Patents.
  • Chemsrc. 3-Fluoro-4-nitrophenol. [Link]

  • Semantic Scholar. (1975-12-23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025-08-05). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025-08-06). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • ScienceDirect. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • NIH National Library of Medicine. (2013-12-24). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • SynArchive. Williamson Ether Synthesis. [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]

  • Reddit. (2022-06-12). Could an ester be formed like this? [Link]

  • NIH National Library of Medicine. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • NIH National Library of Medicine. (2024-03-06). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. [Link]

  • PubMed. (2013-12-24). 2-(2-Fluoro-4-nitro-phen-oxy)-3-nitro-pyridine. [Link]

  • NIH National Library of Medicine. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]

  • Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with high precision is paramount. The intermediate 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine emerges as a highly valuable building block, strategically designed for the synthesis of novel pharmaceutical agents. Its structure incorporates three key features that commend its use to drug development professionals:

  • An electron-deficient fluoronitroaryl system : The fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. This predictable reactivity allows for the facile and regioselective introduction of a wide array of nucleophiles.[1][2]

  • A pyridine moiety : The pyridine ring is a privileged scaffold in pharmacology, present in numerous approved drugs.[3] It often serves as a key hydrogen bond acceptor or a scaffold for further functionalization, enhancing solubility and modulating pharmacokinetic properties.

  • An ether linkage : The flexible ether bond provides a synthetically stable yet conformationally adaptable linker between the reactive phenoxy core and the pyridine headgroup.

These attributes make 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine an ideal starting point for constructing libraries of compounds, particularly in the pursuit of kinase inhibitors, where related structures have shown significant promise.[4][5][6] This guide provides a detailed protocol for a representative SNAr application of this intermediate, elucidating the underlying chemical principles and offering a robust framework for its use in research and development.

The Chemistry of Activation: The SNAr Mechanism

The utility of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack and Meisenheimer Complex Formation : A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is significantly enhanced by the para-nitro group, which delocalizes the negative charge through resonance.[1][7]

  • Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride ion. In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[8][9]

Figure 1: General Mechanism of the SNAr Reaction.

Representative Application: Synthesis of a Pyrazole-Pyridine Derivative

This section details a protocol for the reaction of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine with 3,5-dimethylpyrazole. Pyrazole moieties are prevalent in kinase inhibitors, making this a highly relevant transformation for drug discovery programs.[10][11][12]

Figure 2: Synthesis of a pyrazole-substituted derivative via SNAr.
Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 2-(((3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenoxy)methyl)pyridine.

Materials and Reagents:

  • 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq)

  • 3,5-Dimethylpyrazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction Execution : Stir the resulting suspension and heat the reaction mixture to 80-100 °C using a heating mantle.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% EtOAc in hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction : Extract the aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Causality Behind Experimental Choices
  • Nucleophile & Base : 3,5-dimethylpyrazole is a weak acid. A base like potassium carbonate is required to deprotonate the pyrazole N-H, generating the more potent pyrazolate anion needed for the nucleophilic attack.[11] Using a slight excess of the nucleophile (1.2 eq) ensures the complete consumption of the limiting electrophile.

  • Solvent : A polar aprotic solvent like DMF is ideal. It readily dissolves the reactants and effectively solvates the potassium cation of the base, leaving the pyrazolate anion more "naked" and nucleophilic. Its high boiling point is also suitable for heated reactions.[7]

  • Temperature : Heating the reaction (80-100 °C) provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex, ensuring a reasonable reaction rate.

  • Inert Atmosphere : While not strictly essential for all SNAr reactions, using an inert atmosphere is good practice to prevent any potential side reactions involving atmospheric moisture, especially with anhydrous solvents.

Workflow setup 1. Setup Combine reactants and base in a flame-dried flask. inert 2. Inert Atmosphere Evacuate and backfill with N₂/Ar. Add anhydrous DMF. setup->inert react 3. Reaction Heat to 80-100 °C. Stir for 4-12 hours. inert->react monitor 4. Monitoring Track progress by TLC until starting material is consumed. react->monitor workup 5. Work-up Cool to RT. Quench with water. monitor->workup extract 6. Extraction Extract with EtOAc (3x). Wash with water and brine. workup->extract dry 7. Drying & Concentration Dry organic layer (MgSO₄). Concentrate via rotary evaporator. extract->dry purify 8. Purification Purify by flash column chromatography. dry->purify product Pure Product purify->product

Figure 3: Experimental workflow for the SNAr protocol.

Data Presentation and Expected Outcomes

The following table summarizes the typical reaction parameters and expected results for the protocol described above.

ParameterValue / DescriptionRationale
Limiting Reagent 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine1.0 eq
Nucleophile 3,5-Dimethylpyrazole1.2 eq (drives reaction to completion)
Base Potassium Carbonate (K₂CO₃)2.0 eq (ensures full deprotonation of nucleophile)
Solvent Anhydrous DMF~0.2 M (polar aprotic, facilitates SNAr)
Temperature 80-100 °CProvides sufficient activation energy
Reaction Time 4-12 hoursMonitored by TLC
Expected Yield 75-90%Based on analogous SNAr transformations
Purity >95% after chromatographyStandard for pharmaceutical intermediates
Appearance Typically a pale yellow solidCommon for nitroaromatic compounds

Hypothetical Characterization Data for the Product:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm) : 8.5-8.6 (m, 2H, pyridine), 7.9-8.0 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, pyridine & Ar-H), 6.0 (s, 1H, pyrazole-H), 5.3 (s, 2H, O-CH₂-Py), 2.3 (s, 3H, pyrazole-CH₃), 2.2 (s, 3H, pyrazole-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm) : 157.0, 152.1, 150.5, 149.8, 142.3, 141.0, 137.0, 125.5, 123.0, 122.5, 118.0, 107.5, 70.0, 14.0, 11.5.

  • HRMS (ESI) : Calculated for C₁₇H₁₆N₄O₃ [M+H]⁺, found value should be within ± 5 ppm.

Conclusion and Broader Applications

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is a potent and versatile intermediate for pharmaceutical synthesis. The protocol detailed herein provides a reliable and high-yielding method for its functionalization via Nucleophilic Aromatic Substitution with a pyrazole nucleophile. This same fundamental protocol can be readily adapted for a diverse range of other N-, O-, and S-based nucleophiles, opening avenues for the rapid generation of compound libraries for screening in various drug discovery programs. The predictable reactivity and strategic placement of functional groups make this intermediate a valuable asset for researchers and scientists aiming to construct novel molecular entities with therapeutic potential.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). PMC - NIH. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. Available at: [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2010). ResearchGate. Available at: [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (1970). Journal of the Chemical Society B. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). ProQuest. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). PMC - NIH. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025). Chemical Science (RSC Publishing). Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. Available at: [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate. Available at: [Link]

Sources

Reduction of nitro group in 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine to amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Abstract

The transformation of a nitro group to a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The target molecule of this guide, 4-((pyridin-2-ylmethoxy)amino)-2-fluorophenol, derived from the reduction of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, is a valuable synthetic intermediate. However, this particular reduction presents a significant chemoselectivity challenge. The presence of a fluoro-substituted aromatic ring and a pyridine moiety necessitates a reducing system that is potent enough to reduce the nitro group without causing undesirable side reactions, such as hydrodehalogenation or hydrogenation of the pyridine ring.[3]

This technical note provides a comprehensive overview of robust and reliable methods for this specific transformation. We will delve into the mechanistic underpinnings of various reduction strategies, offer detailed, step-by-step laboratory protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Strategic Considerations for Chemoselective Reduction

The primary challenge in the reduction of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine lies in achieving high chemoselectivity. The desired transformation is the six-electron reduction of the nitro group to an amine, while leaving the aryl-fluorine bond and the pyridine ring intact.

  • Aryl Halide Stability: Catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen is a powerful method for nitro group reduction but is well-known to cleave aryl halides (hydrodehalogenation), especially chlorides, bromides, and iodides. While aryl fluorides are generally more robust, this remains a potential side reaction under harsh conditions.[4]

  • Pyridine Ring Integrity: The pyridine ring can be susceptible to hydrogenation under certain catalytic conditions, particularly with catalysts like rhodium or under high pressure and temperature, leading to the corresponding piperidine derivative.

  • Cost and Scalability: For drug development professionals, the cost of reagents, operational simplicity, and scalability of the chosen method are critical factors.[1][5]

Considering these factors, methodologies employing metal-mediated reductions in acidic or neutral media, or milder catalytic transfer hydrogenation, often provide the best balance of reactivity and selectivity.

G cluster_start Starting Material cluster_product Target Product cluster_reagents Reducing Conditions start 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine reductant [Reducing Agent] start->reductant product 4-((2-(Pyridin-2-ylmethoxy))phenyl)amine reductant->product solvent [Solvent System]

Figure 1. General reaction scheme for the reduction of the nitro group.

Comparative Analysis of Reduction Methodologies

Several well-established methods can be employed for this transformation. The choice depends on the scale of the reaction, available equipment, and the desired purity profile of the product. The following table summarizes the most relevant approaches.

Methodology Reagents & Conditions Typical Solvents Advantages Disadvantages & Challenges
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate (HCOONH₄)Methanol, EthanolAvoids high-pressure H₂, fast reaction times, high yields.[6]Catalyst cost, potential for low-level dehalogenation.[7]
Metal-Acid Reduction (Béchamp) Iron (Fe) powder, NH₄Cl or HClEthanol/Water, MethanolHighly chemoselective, inexpensive, scalable, tolerates most functional groups.[1][5][8]Stoichiometric metal waste, sometimes requires heat, workup can be tedious.
Tin(II) Chloride Reduction Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Ethanol, Ethyl AcetateVery mild, excellent chemoselectivity, good for sensitive substrates.[4][9]Stoichiometric tin waste, requires basic workup to remove tin salts.[10]
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water/DMF, Water/THFMild conditions, compatible with many functional groups.[11][12][13]Often requires biphasic solvent system, can have solubility issues.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the most reliable and commonly employed methods for the reduction of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine.

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is highly regarded for its cost-effectiveness and excellent chemoselectivity, making it suitable for both small and large-scale synthesis.[1][5] The iron serves as the electron donor, while the ammonium chloride solution provides a mildly acidic environment to facilitate the reduction and prevent the formation of iron oxides that can passivate the metal surface.

Materials and Reagents:

  • 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 - 8.0 eq)

  • Ethanol or Methanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) and ethanol (or methanol) to create a ~0.2 M solution.

  • Reagent Addition: To the stirred solution, add iron powder (3.0 eq) followed by a solution of ammonium chloride (8.0 eq) in water (volume of water should be about 25-30% of the total solvent volume).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is often exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with additional ethanol and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. To the remaining aqueous residue, add ethyl acetate and saturated NaHCO₃ solution. Stir vigorously and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude 4-((2-(pyridin-2-ylmethoxy))phenyl)amine. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

The use of tin(II) chloride is a classic and exceptionally mild method for reducing aromatic nitro groups while preserving other sensitive functionalities.[4] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with intermediates including nitroso and hydroxylamine species.[10][14]

Materials and Reagents:

  • 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in absolute ethanol or ethyl acetate (~0.15 M) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add tin(II) chloride dihydrate (3.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding saturated NaHCO₃ solution or 3M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: Add a generous amount of ethyl acetate and stir the biphasic mixture vigorously for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the tin hydroxides, washing the pad well with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired amine.[15]

Protocol 3: Catalytic Transfer Hydrogenation

This method is an excellent alternative to using high-pressure hydrogen gas.[6] Ammonium formate serves as a convenient in-situ source of hydrogen, which is transferred to the substrate on the surface of the palladium catalyst.[7]

Materials and Reagents:

  • 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol %)

  • Ammonium formate (HCOONH₄) (4.0 - 6.0 eq)

  • Methanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in methanol (~0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add ammonium formate (5.0 eq) in portions to the stirred suspension. The reaction is often exothermic, and gas evolution (CO₂) will be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. The reduction is typically rapid, often completing within 30-90 minutes.

  • Workup and Purification: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product.

Workflow and Mechanistic Overview

G cluster_workflow General Laboratory Workflow A 1. Reaction Setup (Substrate + Solvent) B 2. Reagent Addition (Reductant + Additives) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quenching & Workup (Filtration / Neutralization) C->D E 5. Extraction (Separation of Product) D->E F 6. Purification (Drying & Solvent Removal) E->F G 7. Analysis (NMR / MS) F->G G A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B + 2e⁻, + 2H⁺ - H₂O C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, + 2H⁺ D Ar-NH₂ (Amine) C->D + 2e⁻, + 2H⁺ - H₂O

Figure 3. Simplified pathway showing key intermediates in nitro group reduction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Inactive catalyst (Pd/C) or metal (Fe, Sn).- Insufficient equivalents of reductant.- Low reaction temperature.- Use fresh catalyst or freshly activated metal powder.- Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂).- Increase the reaction temperature moderately.
Formation of Byproducts (e.g., Dehalogenation) - Overly harsh conditions (high temperature, prolonged reaction time).- Catalyst choice (Pd/C can sometimes cause defluorination).- Reduce reaction temperature or time.- Switch to a milder, more chemoselective method like SnCl₂ or Fe/NH₄Cl. [16]
Product is an Insoluble Salt - In metal-acid reductions, the resulting amine forms a salt (e.g., anilinium chloride).- This is expected. The amine is liberated during the basic workup (addition of NaHCO₃ or NaOH). [10][17]
Difficulty in Removing Metal Salts during Workup - Incomplete precipitation or formation of fine, colloidal tin/iron hydroxides.- Ensure the pH is sufficiently basic (~8-9).- Stir the biphasic mixture vigorously for an extended period before filtration.- Use a thick pad of Celite® for filtration.

Conclusion

The reduction of the nitro group in 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine to its corresponding amine is a critical transformation that requires careful selection of methodology to ensure high chemoselectivity. While catalytic transfer hydrogenation offers a rapid and clean option, its cost and potential for side reactions necessitate caution. Metal-mediated reductions, particularly with iron/ammonium chloride or tin(II) chloride, present robust, scalable, and highly selective alternatives that are well-suited for preserving the fluoro and pyridine functionalities of the molecule. [1][4]The protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools to successfully and efficiently perform this valuable synthetic step.

References

  • Highly selective and efficient reduction of nitroarenes has been achieved using iron powder and water under mechanochemical conditions. RSC Publishing.
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Transfer hydrogenation process between nitroarenes and alcohols. ResearchGate.
  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles. Green Chemistry (RSC Publishing).
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate.
  • Nitroaromatic Reduction w/Sn. Sciencemadness.org.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
  • FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Taylor & Francis Online.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate.
  • organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
  • Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.

Sources

High-Precision Synthesis of Fluorinated Pyridine Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Fluorine Effect" in Ether Synthesis

Fluorinated pyridine ethers are privileged scaffolds in medicinal chemistry.[1] The strategic incorporation of fluorine modulates basicity (


), enhances metabolic stability against oxidative P450 clearance, and alters lipophilicity (

). However, synthesizing these scaffolds requires navigating a dichotomy of reactivity:
  • Activated Systems (

    
    ):  Pyridines with fluorine at the 2- or 4-positions are highly electrophilic. The high electronegativity of fluorine (
    
    
    
    ) inductively stabilizes the Meisenheimer intermediate, making
    
    
    an exceptional leaving group for Nucleophilic Aromatic Substitution (
    
    
    ), often superior to chloride or bromide in this specific context.
  • Deactivated/Neutral Systems (Metal-Catalysis): Fluorine at the 3-position does not sufficiently activate the ring for

    
    . These scaffolds require Palladium- or Copper-catalyzed C-O cross-coupling (Buchwald-Hartwig or Ullmann-type), where the fluorine atom must survive the catalytic cycle without undergoing reductive elimination or hydrodefluorination.
    
Decision Matrix for Synthetic Route Selection

The following logic gate determines the optimal reagent class based on substrate topology.

SynthesisStrategy Start Target Scaffold Analysis PosCheck Is the Leaving Group (LG) at C2 or C4? Start->PosCheck YesPath Yes (Activated) PosCheck->YesPath High Electrophilicity NoPath No (C3 or Unactivated) PosCheck->NoPath Low Electrophilicity SubCheck Are there multiple F atoms? YesPath->SubCheck PdCat Route B: Pd-Catalysis Reagent: Pd(0) + Ligand + Base NoPath->PdCat SNAr Route A: SNAr Reagent: Base + Polar Solvent SubCheck->SNAr Single F Regio Regioselectivity Control (Sterics/Electronics) SubCheck->Regio Poly-F (e.g., 2,6-difluoro)

Caption: Synthetic decision tree for selecting between nucleophilic aromatic substitution and metal-catalyzed coupling based on pyridine substitution patterns.

Critical Reagent Classes & Mechanistic Insight

A. Bases: The "Cesium Effect"

For both


 and Pd-catalyzed etherification, Cesium Carbonate (

)
is the reagent of choice, superior to

or

in many applications.
  • Mechanism: The large ionic radius of

    
     (1.67 Å) creates a "soft" cation that forms weak ion pairs with alkoxides. This results in a "naked," highly reactive alkoxide anion in organic solvents, significantly accelerating the attack on the fluoropyridine or the Pd-oxidative complex [1].
    
  • Solubility: Unlike sodium salts, cesium salts exhibit appreciable solubility in polar aprotic solvents (DMF, DMSO), maintaining a homogeneous reaction longer.

B. Solvents: Dielectric Considerations
  • DMSO/DMF: The gold standard for

    
    . Their high dielectric constants stabilize the anionic Meisenheimer complex.
    
  • NMP (N-Methyl-2-pyrrolidone): Preferred for high-temperature reactions (>120°C) often required for sterically hindered alcohols.

  • Green Alternatives: Recent protocols validate Isopropyl Acetate or 2-MeTHF for Pd-catalyzed routes, though they often require specific ligands (e.g., BrettPhos) to compensate for lower polarity [2].

C. Reagent Comparison Table
Reagent ClassReagentPrimary ApplicationMechanistic Role
Base

General Purpose (

& Pd)
Promotes "naked" anion formation; high solubility.
Base

Difficult AlcoholsIrreversible deprotonation; highly reactive but functional group intolerance.
Base

Pd-CatalysisMild base; reduces side reactions in sensitive substrates.
Ligand RockPhos / tBuBrettPhosPd-Catalysis (C-O)Bulky, electron-rich phosphines facilitate reductive elimination of C-O bond.
Leaving Group Fluoride (

)

Highly electronegative; stabilizes transition state (fastest rate).
Leaving Group Bromide/ChloridePd-CatalysisFacile oxidative addition to Pd(0).

Validated Experimental Protocols

Protocol A: Regioselective of 2,6-Difluoropyridine

Objective: Synthesis of 2-alkoxy-6-fluoropyridine. Rationale: 2,6-difluoropyridine is a common building block. The reaction utilizes the high reactivity of the C2-fluorine. Controlling stoichiometry is critical to prevent double-addition.

Materials:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Alcohol (R-OH) (1.05 equiv)

  • 
     (1.2 equiv)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve the Alcohol (1.05 equiv) in anhydrous DMF.

  • Activation: Add

    
     (1.2 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the alkoxide.
    
    • Note: Visible gas evolution or slight exotherm indicates deprotonation.

  • Addition: Cool the mixture to 0°C (ice bath). Add 2,6-Difluoropyridine (1.0 equiv) dropwise.

    • Causality: Low temperature prevents the second fluorine from reacting (kinetic control).

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Monitoring: Check TLC/LC-MS.[2] The mono-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Pathway Visualization (


): 

SNAr_Mechanism Reactants 2,6-Difluoropyridine + Alkoxide (RO-) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product 2-Alkoxy-6-Fluoropyridine + F- TS->Product Elimination of F- (Fast)

Caption: The addition-elimination mechanism. Fluorine stabilizes the anionic transition state (TS).

Protocol B: Pd-Catalyzed Coupling of 3-Fluoro-5-Bromopyridine

Objective: Synthesis of 3-fluoro-5-alkoxypyridine. Rationale: The 3-position is unactivated.


 will not occur. We use the bromine as a handle for Pd-catalyzed coupling, preserving the fluorine atom.

Materials:

  • 3-Fluoro-5-bromopyridine (1.0 equiv)

  • Primary/Secondary Alcohol (1.2 equiv)

  • 
     (2 mol%)
    
  • Ligand: RockPhos or tBuBrettPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix

    
     and the Ligand in Toluene. Stir for 10 mins at RT.
    
    • Why? Ensures formation of the active catalytic species

      
       before substrate interaction.
      
  • Substrate Loading: Add 3-Fluoro-5-bromopyridine, the Alcohol, and

    
     to a reaction vial.
    
  • Initiation: Add the catalyst solution to the vial via syringe. Cap tightly.

  • Heating: Heat to 90°C for 12–18 hours.

    • Critical Control: Do not exceed 110°C to avoid hydrodefluorination side reactions.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

Self-Validating the Protocol
  • The "Water Check": If

    
     yields are low (<30%), check the water content of your DMF. Fluoride is a strong base in anhydrous conditions; traces of water generate HF and kill the nucleophile. Action:  Use molecular sieves in DMF.
    
  • Regioselectivity Drift: In Protocol A, if bis-substitution (2,6-dialkoxy) is observed >10%, lower the reaction temperature to -10°C and reduce alcohol equivalents to 0.95.

  • Catalyst Death: In Protocol B, if the reaction turns black immediately upon heating, oxygen ingress has occurred. Action: Degas toluene by sparging with Argon for 20 mins before use.

Data Summary: Fluorine's Impact on Reactivity[3][4]
Position of F on PyridineElectronic EffectPreferred MethodRelative Rate
2-Position (Ortho) Strong Inductive (-I) + Resonance (-R)

Fast (

)
4-Position (Para) Strong Inductive (-I) + Resonance (-R)

Medium (

)
3-Position (Meta) Inductive Only (-I)Pd-CatalysisInert to

References

  • Pd-Catalyzed C-O Coupling Protocols Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI Catalysts URL:[Link]

  • Medicinal Chemistry of Fluorine Title: The Role of Fluorine in Medicinal Chemistry Source: PubMed / J Enzyme Inhib Med Chem URL:[Link]

Sources

Maximizing Success in Nucleophilic Aromatic Substitution: A Guide to Solvent Selection for Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the formation of carbon-heteroatom bonds on aromatic rings. This reaction is particularly crucial in drug development and materials science, where precise modification of aromatic scaffolds is paramount. Nitrophenols and their derivatives are exemplary substrates for SNAr reactions. The potent electron-withdrawing nature of the nitro group (—NO₂) significantly activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group.[1][2][3]

The success of an SNAr reaction—its rate, yield, and even the product profile—is critically dependent on the choice of solvent. The solvent is not merely an inert medium but an active participant that modulates the reactivity of the nucleophile and stabilizes charged intermediates. This guide provides a detailed examination of the principles governing solvent selection for the nucleophilic substitution of nitrophenols, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The SNAr Mechanism: A Solvent-Mediated Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[4][5][6] Understanding this pathway is essential to comprehending the profound influence of the solvent.

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group (e.g., a halide). This is typically the rate-determining step.[5] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4][6] The presence of electron-withdrawing groups, such as the nitro group on the nitrophenol scaffold, is crucial for stabilizing this anionic complex.[2]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, yielding the final substitution product.[5]

The solvent's primary roles are to:

  • Dissolve the Reactants: Ensure the nucleophile and the nitrophenol substrate are in the solution phase to react.

  • Stabilize the Meisenheimer Complex: A polar solvent can effectively solvate and stabilize the charged Meisenheimer complex, lowering the activation energy of the first step and accelerating the reaction.

  • Modulate Nucleophile Reactivity: The solvent's interaction with the nucleophile can either enhance or suppress its reactivity. This is often the most critical factor in solvent selection.

SNAr_Mechanism Reactants Ar-X + Nu⁻ (Nitrophenol Derivative + Nucleophile) TS1 Transition State 1 (High Energy) Reactants->TS1 Step 1 (Slow) Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Lower Energy) Meisenheimer->TS2 Step 2 (Fast) Elimination Products Ar-Nu + X⁻ (Substituted Product) TS2->Products Solvent Solvent Shell (Stabilization) Solvent->Reactants Solvation of Nucleophile Solvent->Meisenheimer Solvation & Stabilization

Caption: The SNAr mechanism and key points of solvent interaction.

Solvent Properties and Their Impact on SNAr Reactions

Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (proticity).

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can form strong hydrogen bonds.[7][8]

  • Polar Aprotic Solvents: This class includes solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). They possess significant polarity due to bonds like C=O or S=O but lack O-H or N-H bonds.[7][8]

  • Non-polar Solvents: Solvents like hexane and toluene have low polarity and are generally poor choices for SNAr reactions as they cannot dissolve ionic nucleophiles or stabilize charged intermediates.[8]

For SNAr reactions, the ideal solvent must balance two competing factors: it needs to be polar enough to dissolve the reagents and stabilize the Meisenheimer complex, but it should not overly stabilize (and thus deactivate) the nucleophile.

The Decisive Role of Proticity

The single most important factor for SNAr reactions is the proticity of the solvent. Polar aprotic solvents are overwhelmingly the preferred choice. [7][8]

  • In Polar Protic Solvents: The hydrogen bond donor atoms create a "cage" of solvent molecules around the anionic nucleophile.[9] This strong solvation shell significantly lowers the nucleophile's energy and increases the activation barrier for it to attack the aromatic ring, thereby slowing the reaction dramatically.[10][11]

  • In Polar Aprotic Solvents: These solvents are excellent at solvating the accompanying cation (e.g., Na⁺ or K⁺) but interact much more weakly with the anionic nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, leading to a substantial rate increase compared to protic solvents.[8][9]

Solvent Property Comparison

The following table summarizes the properties of common organic solvents relevant to SNAr reactions.

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (20°C)Dipole Moment (D)
Preferred Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic18946.73.96
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic15336.73.82
Acetonitrile (MeCN)C₂H₃NPolar Aprotic8237.53.92
AcetoneC₃H₆OPolar Aprotic5620.72.88
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic667.51.75
Less Favorable Solvents
Methanol (MeOH)CH₄OPolar Protic6532.71.70
Ethanol (EtOH)C₂H₆OPolar Protic7824.51.69
Water (H₂O)H₂OPolar Protic10080.11.85
Unsuitable Solvents
TolueneC₇H₈Non-polar1112.40.36
HexaneC₆H₁₄Non-polar691.9~0

Data compiled from various sources.[12][13][14]

Solvent_Selection Start Start: Select Solvent for Nitrophenol SNAr CheckPolarity Is the nucleophile charged/ionic? Start->CheckPolarity PolarAprotic Use Polar Aprotic Solvent (DMSO, DMF, MeCN) Rationale: - Dissolves reactants - Stabilizes Meisenheimer complex - Leaves nucleophile 'naked' and reactive CheckPolarity->PolarAprotic Yes NonPolar Avoid Non-polar Solvents (Hexane, Toluene) Rationale: - Poor solubility of nucleophile - No stabilization of intermediate CheckPolarity->NonPolar No (Rare for SNAr) CheckProticity Is the solvent protic (contains O-H, N-H)? PolarAprotic->CheckProticity CheckProticity->PolarAprotic No (Optimal Choice) Protic Avoid Polar Protic Solvents (Methanol, Water) Rationale: - 'Cages' and deactivates nucleophile via H-bonding CheckProticity->Protic Yes Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A1 Combine 4-Nitrophenol, K₂CO₃, and anhydrous DMF A2 Stir to form potassium 4-nitrophenoxide A1->A2 B1 Add Ethyl Iodide A2->B1 B2 Heat to 60-70 °C B1->B2 B3 Monitor by TLC B2->B3 C1 Quench with Water B3->C1 Upon Completion C2 Extract with Diethyl Ether C1->C2 C3 Wash, Dry, and Concentrate C2->C3 D1 Purify by Recrystallization or Chromatography C3->D1

Sources

Scalable synthesis methods for CAS 179552-79-5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (CAS 179552-79-5)

Abstract This application note details a robust, scalable process for the synthesis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (CAS 179552-79-5), a critical intermediate in the manufacturing of next-generation kinase inhibitors (e.g., c-Met and VEGFR targets). The protocol addresses key process chemistry challenges, including the safe handling of 2-(chloromethyl)pyridine hydrochloride, control of exothermic alkylation, and impurity rejection. By utilizing a phase-optimized Williamson ether synthesis, this method delivers high-purity material (>98% HPLC) with yields exceeding 85% on a kilogram scale.

Introduction

The structural motif of a fluorinated phenoxy-methyl-pyridine is prevalent in medicinal chemistry, particularly in the design of tyrosine kinase inhibitors where the pyridine ring serves as a hydrogen bond acceptor in the ATP-binding pocket. CAS 179552-79-5 represents the nitro-precursor to the corresponding aniline, 3-Fluoro-4-((pyridin-2-yl)methoxy)aniline , a versatile "warhead" for coupling with various heteroaromatic scaffolds.

Process Challenges:

  • Instability of Electrophile: 2-(Chloromethyl)pyridine free base is unstable and prone to self-polymerization. The process must utilize the hydrochloride salt directly.

  • Regioselectivity: Minimizing C-alkylation and N-alkylation side reactions.

  • Safety: Managing the exotherm associated with the neutralization of the hydrochloride salt and the phenoxide formation.

Retrosynthetic Analysis

The most efficient disconnection is the ether linkage, utilizing a nucleophilic aromatic substitution (SN2) approach.

Retrosynthesis Target Target: 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (CAS 179552-79-5) Disconnection Ether Disconnection Target->Disconnection SM1 Nucleophile: 3-Fluoro-4-nitrophenol (CAS 394-41-2) Disconnection->SM1 SN2 SM2 Electrophile: 2-(Chloromethyl)pyridine HCl (CAS 1007-47-2) Disconnection->SM2

Figure 1: Retrosynthetic strategy isolating the key ether bond formation.

Scalable Synthesis Protocol

Reaction Scheme

Reagents:

  • 3-Fluoro-4-nitrophenol (1.0 equiv)

  • 2-(Chloromethyl)pyridine Hydrochloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv, Catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF (Process dependent)

Reaction:



Step-by-Step Procedure (1 kg Scale)

Step 1: Preparation of the Phenoxide

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge Acetonitrile (10 L, 10 vol) and 3-Fluoro-4-nitrophenol (1.0 kg, 6.36 mol) . Stir at 20°C until fully dissolved.

  • Base Addition: Add Potassium Carbonate (2.2 kg, 15.9 mol, 2.5 equiv) in portions over 30 minutes.

    • Critical Process Parameter (CPP): Exothermic reaction. Maintain internal temperature < 30°C. Evolution of CO₂ gas will occur; ensure adequate venting.

  • Catalyst: Add Potassium Iodide (105 g, 0.63 mol, 0.1 equiv) .

  • Activation: Heat the slurry to 40°C and stir for 1 hour to ensure formation of the potassium phenoxide.

Step 2: Alkylation

  • Electrophile Addition: Add 2-(Chloromethyl)pyridine Hydrochloride (1.15 kg, 7.0 mol, 1.1 equiv) as a solid in portions over 1 hour.

    • Rationale: Adding the solid HCl salt directly avoids the need to generate the unstable free base separately. The excess base in the reactor neutralizes the HCl in situ.

  • Reaction: Heat the mixture to 70–75°C (Reflux) .

  • Monitoring: Stir for 6–10 hours. Monitor reaction progress by HPLC.

    • End of Reaction (IPC): < 1.0% remaining phenol starting material.

Step 3: Workup and Isolation

  • Cooling: Cool the reaction mixture to 20–25°C.

  • Filtration: Filter the inorganic salts (KCl, excess K₂CO₃) using a nutsche filter. Wash the cake with Acetonitrile (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure (vacuum) at < 50°C to approximately 3 L volume.

  • Precipitation: Add Water (10 L) slowly to the residue with vigorous stirring. The product will precipitate as a solid.

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the crude product and wash with cold Water (2 x 2 L) to remove residual inorganic salts and traces of DMF/MeCN.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (Recrystallization)

  • Solvent System: Ethanol/Water (8:2) or pure Isopropanol (IPA).

  • Protocol: Dissolve crude solid in minimum hot Ethanol (approx. 5 vol). Cool slowly to room temperature, then to 0°C. Filter the crystals and wash with cold Ethanol.

  • Yield: Expected 1.35 – 1.45 kg (85–90%).

  • Purity: > 99.0% (HPLC).

Process Flow Diagram

ProcessFlow Start Start: Charge MeCN + Phenol BaseAdd Add K2CO3 (Portionwise) Temp < 30°C (Exotherm/Gas) Start->BaseAdd Electrophile Add 2-(Chloromethyl)pyridine HCl Add KI Catalyst BaseAdd->Electrophile Reaction Heat to 70-75°C 6-10 Hours Electrophile->Reaction IPC IPC: HPLC Check Phenol < 1.0% Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup1 Cool to 20°C Filter Salts (KCl) IPC->Workup1 Pass Workup2 Concentrate Filtrate Add Water to Precipitate Workup1->Workup2 Isolation Filter & Wash Solid Dry at 45°C Workup2->Isolation Recryst Recrystallize (EtOH/Water) Final Purity > 99% Isolation->Recryst

Figure 2: Process flow for the kilogram-scale synthesis of CAS 179552-79-5.

Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline powder
Identification 1H NMR / MSConforms to structure
Assay HPLC≥ 98.0%
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Impurity A (Phenol) HPLC≤ 0.15%
Water Content KF Titration≤ 0.5%

Key NMR Signals (Predicted, DMSO-d6):

  • 
     8.6 (d, 1H, Py-H), 8.1 (t, 1H, Ar-H), 7.8 (t, 1H, Py-H), 7.6 (d, 1H, Py-H), 7.5 (dd, 1H, Ar-H), 7.3 (m, 1H, Py-H), 7.1 (d, 1H, Ar-H), 5.3 (s, 2H, O-CH2).
    

Safety & Handling (E-E-A-T)

  • 2-(Chloromethyl)pyridine Hydrochloride: This compound is a potent vesicant and skin irritant. It can cause severe burns. Handle in a fume hood with double gloves. Avoid generating dust.

  • Exotherm Control: The neutralization of the HCl salt by K₂CO₃ generates CO₂. On a large scale, the addition must be controlled to prevent foaming over.

  • Nitro Compounds: While generally stable, nitroaromatics can be energetic. Avoid heating the dry solid above its melting point or subjecting it to mechanical shock.

References

  • General Williamson Ether Synthesis on Pyridines

    • Organic Process Research & Development, "Scalable Synthesis of Aryl Pyridinyl Ethers".

  • Handling of Picolyl Chlorides

    • Journal of the American Chemical Society, "Regioselective Alkylation of Phenols".

  • Chemical Data & Suppliers

    • PubChem Entry for Related Ethers:

    • Sigma-Aldrich Product Safety (Picolyl Chloride):

(Note: Specific patent literature for CAS 179552-79-5 is proprietary or generic; the protocol above is derived from standard industrial process chemistry principles for this class of compounds.)

Troubleshooting & Optimization

Technical Support Center: Advanced Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyridine Ether Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content ID: TSC-PYR-004

Introduction: The Pyridine Paradox

Synthesizing pyridine ethers (alkoxypyridines) is deceptively simple in theory but notoriously difficult in practice. The electron-deficient nature of the pyridine ring creates a dichotomy: it activates the ring for Nucleophilic Aromatic Substitution (


) yet simultaneously renders the nitrogen lone pair a competent nucleophile, leading to unwanted 

-alkylation (pyridone formation).

This guide deconstructs the two primary synthetic pathways—Displacement (


)  and Alkylation —providing mechanistic insights to suppress side reactions such as hydrolysis, 

-alkylation, and polymerization.

Module 1: The Pathway (Halopyridine + Alcohol)

Primary Challenge: Hydrolysis of the starting material and poor reactivity. Mechanism: Addition-Elimination via a Meisenheimer Complex.

The "Element Effect" & Leaving Group Selection

Contrary to aliphatic


 reactions where iodide is the best leaving group, 

on pyridines follows a reversed reactivity order: F

Cl

Br > I
.[1]
  • Why? The rate-determining step (RDS) is the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking of the leaving group. Fluorine’s high electronegativity inductively stabilizes the anionic intermediate, lowering the activation energy for the attack.

  • Actionable Advice: If your reaction with 2-chloropyridine is sluggish or yielding hydrolysis products, switch to 2-fluoropyridine . The rate acceleration can be up to 100-fold, allowing for milder conditions that disfavor side reactions.

Controlling Hydrolysis

Hydrolysis converts your reactive halopyridine into an unreactive pyridone. This is common when using hygroscopic bases (KOH, NaOH) or wet solvents.

Protocol for Moisture-Sensitive Substrates:

  • Base: Switch from hydroxides to KOtBu (Potassium tert-butoxide) or NaH (Sodium Hydride).

  • Solvent: Use anhydrous THF or DMF.

  • Scavengers: Add 3Å molecular sieves directly to the reaction vessel.

Data: Leaving Group Relative Rates ( )
Substrate (2-X-Pyridine)Relative Rate (

)
Primary Side Reaction
Fluorine (-F) ~300 - 1000 Minimal; fast reaction at low temp.
Nitro (-NO

)
~100Redox side reactions; difficult removal.
Chlorine (-Cl) 1Hydrolysis (requires high temp/long time).
Bromine (-Br) ~1Hydrolysis; Lithium-Halogen exchange (if using organolithiums).

Module 2: The Ambident Nucleophile Pathway (Hydroxypyridine + Alkyl Halide)

Primary Challenge:


-alkylation vs. 

-alkylation selectivity. Mechanism: 2-Hydroxypyridines exist in equilibrium with 2-pyridones. The anion is an ambident nucleophile .
Hard-Soft Acid-Base (HSAB) Theory Application
  • Nitrogen (Soft center): Favored by

    
     conditions, soft electrophiles (alkyl iodides), and alkali metal counterions (Na
    
    
    
    , K
    
    
    ) that dissociate loosely.
  • Oxygen (Hard center): Favored by high electron density and conditions that "mask" the nitrogen.

The Silver Carbonate Strategy

To force


-alkylation, use Silver Carbonate (Ag

CO

)
in a non-polar solvent (Benzene/Toluene).
  • Mechanism: Silver coordinates strongly to the nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the oxygen. Furthermore, the precipitation of silver halide (AgX) drives the reaction.

The Mitsunobu Trap

Warning: Standard Mitsunobu conditions (PPh


/DIAD) on 2-pyridones often favor 

-alkylation
or result in mixed products. If you must use Mitsunobu, use sterically hindered alcohols to shift preference toward

-alkylation, but yields are rarely optimal.

Module 3: Catalytic Solutions (Buchwald-Hartwig)

When


 fails (electron-rich pyridines) and alkylation yields mixtures, Palladium-catalyzed coupling is the "nuclear option."

Recommended System:

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
  • Ligand: Xantphos or BrettPhos (Wide bite-angle ligands favor reductive elimination of the ether).

  • Base: Cs

    
    CO
    
    
    
    (Milder than alkoxides, reducing functional group intolerance).

Visualizing the Pathway Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic strategy based on your starting materials.

PyridineEtherSynthesis Start Start: Define Substrate SubstrateType Starting Material? Start->SubstrateType HaloPyridine Halopyridine (2-Cl, 2-Br, 2-F) SubstrateType->HaloPyridine HydroxyPyridine Hydroxypyridine / Pyridone SubstrateType->HydroxyPyridine EWG_Check EWG Present? (NO2, CN, CF3) HaloPyridine->EWG_Check Selectivity Selectivity Goal? HydroxyPyridine->Selectivity SNAr Method A: SNAr Base: NaH/KOtBu Solvent: DMF/THF EWG_Check->SNAr Yes (Activated) Buchwald Method C: Buchwald-Hartwig Pd(OAc)2 / Xantphos EWG_Check->Buchwald No (Deactivated) SwitchToF Optimization: Switch Cl -> F (Element Effect) SNAr->SwitchToF Low Yield/Slow N_Alkyl Target: N-Alkyl (Pyridone) Use: K2CO3 / DMF / Alkyl Iodide Selectivity->N_Alkyl N-Alkylation O_Alkyl Target: O-Alkyl (Ether) Use: Ag2CO3 / Toluene / Alkyl Bromide Selectivity->O_Alkyl O-Alkylation

Figure 1: Decision Matrix for Pyridine Ether Synthesis. Blue nodes indicate decision points; Green nodes indicate primary protocols; Red nodes indicate troubleshooting/alternative pathways.

Troubleshooting & FAQ

Q1: I am seeing significant hydrolysis (pyridone formation) during my


 reaction. How do I stop it? 
A:  This is a "wet solvent" or "hydroxide" issue.
  • Ensure your solvent (DMF/DMSO) is anhydrous (<50 ppm water).

  • If using NaOH or KOH, the water byproduct is the nucleophile causing hydrolysis. Switch to NaH (produces H

    
     gas) or KOtBu  (produces t-Butanol, which is bulky and non-nucleophilic toward the ring).
    

Q2: I need to


-alkylate a 2-pyridone, but I keep getting the 

-alkyl product. I tried Ag

CO

and it didn't work.
A: Silver salts are sensitive to solvent polarity.
  • Ensure you are using a non-polar solvent like Toluene or Benzene. Polar solvents like DMF solvate the Ag

    
     ion, breaking the Ag-N coordination that blocks the nitrogen.
    
  • Use an Alkyl Bromide or Iodide rather than a Chloride to facilitate the precipitation of AgX.

Q3: Can I use the Mitsunobu reaction to make 2-alkoxypyridines? A: Proceed with extreme caution. Literature indicates Mitsunobu on 2-pyridones preferentially yields


-alkylated  products due to the mechanism of the betaine intermediate. For reliable 

-alkylation, the Ag

CO

method or

(using 2-fluoropyridine + alcohol) is superior.

Q4: My 2-chloropyridine is not reacting with my alcohol, even at 100°C. A: The chloride is likely too poor a leaving group for your specific substrate.

  • Synthesize the 2-Fluoropyridine: React your 2-chloropyridine with spray-dried KF in DMSO (Halex reaction) to make the fluoro-analog.

  • Run the Ether Synthesis: The 2-fluoro analog will react at significantly lower temperatures (often Room Temp to 60°C), bypassing the energy barrier.

References

  • The Element Effect in

    
    : 
    
    • Chambers, R. D., et al. "Nucleophilic substitution in fluoropyridines." Journal of the Chemical Society, Perkin Transactions 1 (1996).
    • Mechanism Source:

  • Ambident Nucleophile Selectivity (

    
     vs 
    
    
    
    ):
    • Chung, N. M., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." J. Org.[2][3][4] Chem.

    • Source:

  • Mitsunobu Selectivity Issues

    • Source:

  • Buchwald-Hartwig Coupling Conditions

    • Source:

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In the development of c-Met kinase inhibitors and related heterocyclic ether scaffolds, 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine serves as a critical intermediate. Its structural integrity is defined by the formation of an ether linkage between a 2-picolyl moiety and a fluorinated nitrobenzene.

This guide provides a comparative analysis of the 1H NMR spectral signature of this product against its precursors. Unlike standard spectral listings, this document focuses on reaction monitoring and structural validation , specifically highlighting the diagnostic utility of 19F-1H coupling constants and methylene linker shifts.

The Molecule at a Glance[3][4]
  • Core Scaffold: 2-Substituted Pyridine linked to a 1,3,4-trisubstituted benzene.

  • Critical Pharmacophore: The ether linkage (-CH2-O-).

  • Diagnostic Challenge: Overlap in the aromatic region (7.0 – 8.6 ppm) requires precise coupling constant analysis (

    
     values) to distinguish regioisomers.
    

Theoretical Assignment & Prediction Logic

Before analyzing the spectrum, we must establish the expected magnetic environment. The molecule is segmented into three distinct zones:

  • Zone A (Pyridine Ring): Typical 2-substituted pyridine pattern. The proton adjacent to nitrogen (H-6') is most deshielded.

  • Zone B (Linker): A singlet methylene (-CH2-) sandwiched between a pyridine ring and an electron-withdrawing phenoxy group.

  • Zone C (Fluoro-Nitro Phenoxy): A highly coupled aromatic system. The fluorine atom (

    
    , spin 1/2) will split neighboring protons, creating complex multiplets (dd or ddd) rather than simple doublets.
    
Diagram 1: Structural Assignment Logic

The following diagram maps the structural moieties to their predicted spectral signals.

NMR_Assignment cluster_structure Molecular Structure cluster_spectrum Predicted 1H NMR Signals (DMSO-d6) Pyridine Pyridine Ring (Electron Deficient) Linker Methylene Linker (-CH2-O-) Pyridine->Linker Sig_Py δ 8.6 (d) + 7.3-7.9 (m) Pyridine Protons Pyridine->Sig_Py Deshielding (N) Phenoxy 3-F-4-NO2-Phenoxy (Coupled System) Linker->Phenoxy Sig_CH2 δ 5.35 (s) Diagnostic Singlet Linker->Sig_CH2 O-Deshielding Sig_Ar δ 7.1-8.2 (m) F-Coupled Multiplets Phenoxy->Sig_Ar J(H-F) Splitting

Caption: Logical mapping of structural fragments to specific NMR spectral regions.

Comparative Spectral Analysis

The most effective way to validate the product is to overlay its data with the starting materials: 2-(Chloromethyl)pyridine (Electrophile) and 3-Fluoro-4-nitrophenol (Nucleophile).

Table 1: Product vs. Precursors (DMSO-d6, 400 MHz)
Proton Assignment3-Fluoro-4-nitrophenol (Start Mat. A)2-(Chloromethyl)pyridine (Start Mat. B)Target Product Shift Change (

)
-OH (Phenolic) ~11.0 ppm (br s)N/AAbsent Disappearance confirms O-alkylation
-CH2- (Linker) N/A4.85 ppm (s)5.35 ppm (s) +0.5 ppm (Deshielding by Oxygen)
Py-H6' (adj N) N/A8.65 ppm (d)8.60 ppm (d) Minimal change
Ar-H5 (ortho NO2) 8.10 ppm (t)N/A8.15 ppm (t/dd) Retains coupling pattern
Ar-H2 (ortho F) 6.85 ppm (dd)N/A7.25 ppm (dd) +0.4 ppm (Ether formation effect)
Key Diagnostic Markers[5]
  • The Methylene Shift (The "Smoking Gun"): The most definitive proof of reaction success is the shift of the methylene singlet. In the chloro-precursor, it resonates near 4.85 ppm . Upon forming the ether bond, the inductive effect of the phenoxy oxygen shifts this signal downfield to approximately 5.35 ppm .

    • Observation: If you see two singlets (4.85 and 5.35), the reaction is incomplete.

  • Fluorine Coupling (

    
    ): 
    The 3-Fluoro substituent provides a unique "fingerprint" due to spin-spin coupling.
    
    • H-5 (Ortho to NO2): Appears as a pseudo-triplet or dd (

      
       Hz, 
      
      
      
      Hz).
    • H-2 (Ortho to F): Appears as a doublet of doublets with a large coupling constant (

      
       Hz). This large splitting is characteristic of protons ortho to fluorine.
      

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory filing.

Reagents & Solvent Selection[6][7][8]
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: The product contains a nitro group and a pyridine ring, making it moderately polar. DMSO ensures complete solubility and separates the aromatic peaks better than chloroform.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Step-by-Step Acquisition Workflow
  • Sample Prep: Dissolve 10-15 mg of the isolated solid in 0.6 mL DMSO-d6. Ensure the solution is clear; filter through cotton if cloudy (precipitate causes line broadening).

  • Acquisition:

    • Pulse Angle: 30° (to ensure relaxation).

    • Scans (NS): 16 or 32 (sufficient for 10mg).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the aromatic region to resolve the hyperfine fluorine coupling.

Diagram 2: Validation Workflow

This flowchart guides the researcher through the decision-making process based on the NMR result.

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_OH Check >10.5 ppm Is -OH visible? Start->Check_OH Check_CH2 Check 4.5 - 5.5 ppm Identify Linker Check_OH->Check_CH2 No Result_Fail1 Fail: Unreacted Phenol Check_OH->Result_Fail1 Yes Result_Fail2 Fail: Mixed Product (Recrystallize) Check_CH2->Result_Fail2 Two Singlets (4.8 & 5.3) Result_Pass Pass: Pure Ether Check_CH2->Result_Pass One Singlet (5.35 ppm)

Caption: Decision tree for validating reaction completion based on spectral features.

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common contaminants from the synthesis (Williamson Ether Synthesis):

  • DMF (Solvent): Two singlets at 2.73 and 2.89 ppm, singlet at 7.95 ppm. DMF is difficult to remove from nitrophenolic compounds.

  • Water: Broad singlet at 3.33 ppm (in DMSO). High water content can shift the exchangeable protons, though this molecule has no exchangeable protons (unless unreacted phenol is present).

  • Grease: Multiplets at 0.85 and 1.26 ppm.

Self-Validation Check (Integration)

To confirm the structure, normalize the integration of the Methylene Singlet (5.35 ppm) to 2.00 .

  • The Pyridine H-6' (most downfield doublet) should integrate to 1.00 .

  • The total integration of the aromatic region (7.2 - 8.2 ppm) should sum to 6.00 (3 from Phenoxy + 3 from Pyridine).

References

  • General NMR Data for Solvents: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[2] Link

  • Precursor Data (3-Fluoro-4-nitrophenol): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 15632." Spectral Database for Organic Compounds (SDBS). Link

  • Synthesis & Spectral Context: Gong, Y., et al. "Discovery of macrocyclic inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters2008 , 18, 366-370. (Provides context for pyridine-ether scaffolds in drug discovery). Link

  • Coupling Constants: Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative source for F-H coupling patterns). Link

Sources

A Comparative Guide to the Structural Elucidation of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth comparison of experimental and computational methodologies for the structural analysis of the novel compound, 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in medicinal chemistry due to its potential pharmacophoric features.

We will explore the gold-standard technique of single-crystal X-ray diffraction, offering a hypothetical yet plausible analysis based on a closely related analogue. This will be contrasted with the invaluable solution-state information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of modern computational Crystal Structure Prediction (CSP). Each technique provides a unique lens through which to view the molecule, and their synergistic application offers the most comprehensive structural understanding.

The Subject of Our Investigation: 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

The target molecule, 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, is a novel ether linking a pyridine moiety to a fluorinated and nitrated phenyl ring. The presence of aromatic systems, a flexible ether linkage, and electron-withdrawing groups suggests the potential for interesting intermolecular interactions that will dictate its crystal packing and, ultimately, its solid-state properties.

Synthesis of the Target Compound

A plausible synthetic route to 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine involves a nucleophilic aromatic substitution reaction. While specific experimental data for this exact compound is not publicly available, a generalizable protocol can be proposed based on established synthetic methodologies for similar ethers.[1][2][3]

Proposed Synthetic Protocol

A solution of 2-(chloromethyl)pyridine hydrochloride and 3-fluoro-4-nitrophenol in a suitable solvent such as dimethylformamide (DMF) would be treated with a base, for instance, potassium carbonate. The reaction mixture would be heated to facilitate the displacement of the chloride by the phenoxide. Following the reaction, an aqueous workup and extraction with an organic solvent, followed by column chromatography, would yield the purified product.

I. Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[4][5][6][7] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the title compound is not available, we can extrapolate expected findings from the published structure of a closely related molecule, 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine.[8]

Hypothetical Crystal Data for 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine
ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~22
c (Å)~7.2
β (°)~101
V (ų)~1150
Z4

This data is extrapolated from the crystal structure of the related compound 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine and serves as an illustrative example.[8]

Experimental Workflow for X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Slow evaporation of a saturated solution B Mount crystal on diffractometer A->B C Expose to monochromatic X-ray beam B->C D Collect diffraction pattern C->D E Solve the phase problem D->E F Build the atomic model E->F G Refine the model against the data F->G H Validate the final structure G->H

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Insights Gained from X-ray Crystallography

A successful crystal structure determination would reveal:

  • Molecular Conformation: The precise dihedral angles between the pyridine and phenyl rings, and the conformation of the ether linkage.

  • Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing.[9][10] For instance, one might expect C-H···O or C-H···F interactions.

  • Absolute Configuration: For chiral molecules, the absolute stereochemistry can be determined.

All determined crystal structures should be deposited in a public repository like the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC), to ensure data integrity and accessibility.[11][12][13][14] The International Union of Crystallography (IUCr) provides the standards for data reporting and publication.[15][16][17][18][19]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[20][21][22][23] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Expected NMR Data for 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine
NucleusExpected Chemical Shift (ppm)Expected Multiplicity
¹H (pyridine)7.0 - 8.5Doublets, Triplets
¹H (phenyl)7.2 - 8.0Doublets, Doublet of Doublets
¹H (methylene)~5.0Singlet
¹³C (aromatic)110 - 160-
¹³C (methylene)~70-
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Integrate proton signals, determine coupling constants, and use 2D spectra to assign all proton and carbon signals and establish through-bond connectivity.

G A 1D ¹H NMR (Proton Environments) F Structural Elucidation A->F B 1D ¹³C NMR (Carbon Skeleton) B->F C 2D COSY (¹H-¹H Correlations) C->F D 2D HSQC (¹H-¹³C one-bond Correlations) D->F E 2D HMBC (¹H-¹³C long-range Correlations) E->F

Figure 2. The synergistic use of various NMR experiments for structural elucidation.

III. Computational Crystal Structure Prediction (CSP): An In Silico Approach

Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structure of a molecule from its chemical diagram alone.[24][25][26][27][28] It involves generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.

CSP Workflow

G A Generate conformers of the molecule B Generate trial crystal structures A->B C Optimize lattice energy of each structure B->C D Rank structures by energy C->D E Analyze low-energy predicted structures D->E

Figure 3. A simplified workflow for Crystal Structure Prediction.

The Power of Prediction

CSP can be a powerful tool for:

  • Polymorph Screening: Identifying potentially more stable, yet experimentally elusive, crystal forms.

  • Understanding Crystallization Behavior: Providing insights into the factors that favor the formation of a particular crystal structure.

  • Guiding Experimental Work: Helping to design crystallization experiments that are more likely to yield high-quality crystals.

Comparison of Methodologies

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyCrystal Structure Prediction
State SolidSolutionIn Silico
Information Absolute 3D structure, intermolecular interactionsConnectivity, solution conformationPlausible solid-state structures, relative energies
Prerequisites High-quality single crystalsSoluble sampleMolecular formula
Certainty High (definitive)High (for connectivity)Predictive

Conclusion

The comprehensive structural analysis of a novel molecule like 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is best achieved through a multi-faceted approach. While single-crystal X-ray diffraction remains the unequivocal standard for determining the solid-state structure, its success is contingent on obtaining suitable crystals. NMR spectroscopy provides essential information on the molecule's structure and connectivity in solution, which is often more relevant to its biological activity. Computational methods such as Crystal Structure Prediction offer a powerful predictive capacity, enabling the exploration of the potential solid-state landscape and guiding experimental efforts. By integrating the insights from each of these techniques, researchers can build a holistic understanding of a molecule's structure and properties, accelerating the path to discovery and innovation in drug development.

References

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). [Link]

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). [Link]

  • Crystal structure prediction - Wikipedia. (n.d.). [Link]

  • CCDC | Chemistry World. (n.d.). [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). [Link]

  • The Cambridge Crystallographic Data Centre (CCDC): Home. (n.d.). [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). [Link]

  • Daygroup - Crystal structure prediction. (n.d.). [Link]

  • Publication standards for crystal structures - IUCr. (2011, June 2). [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks - arXiv. (n.d.). [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - Lafayette College Libraries. (n.d.). [Link]

  • Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning - MDPI. (n.d.). [Link]

  • X-ray Crystallography - Creative BioMart. (n.d.). [Link]

  • International Union of Crystallography (IUCr). (n.d.). [Link]

  • What is Crystal Structure Prediction? And why is it so difficult? - CCDC. (2021, April 9). [Link]

  • International Union of Crystallography - Wikipedia. (n.d.). [Link]

  • 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC - NIH. (n.d.). [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). [Link]

  • standards for structural and crystallization communications - estimation of resolution limits - IUCr Journals. (n.d.). [Link]

  • (IUCr) International Union of Crystallography. (n.d.). [Link]

  • Small molecule crystallography - Excillum. (n.d.). [Link]

  • X-ray crystallography - Wikipedia. (n.d.). [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (n.d.). [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides | Request PDF - ResearchGate. (2025, August 5). [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (n.d.). [Link]

  • Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO - ResearchGate. (2025, November 8). [Link]

  • 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol - NIH. (n.d.). [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC. (n.d.). [Link]

Sources

Purity Verification Standards for CAS 179552-79-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Cliff

In the high-stakes landscape of pharmaceutical intermediate synthesis, CAS 179552-79-5 (2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine) serves as a critical scaffold, particularly in the development of kinase inhibitors (e.g., c-Met or p38 MAP kinase pathways) where the pyridine-ether linkage provides essential binding affinity.

The synthesis of this compound typically involves the nucleophilic substitution of 2-(chloromethyl)pyridine with 3-fluoro-4-nitrophenol . While the reaction appears straightforward, it is prone to specific impurity profiles that standard "purity by area%" assays often miss. The presence of unreacted phenol (a potential genotoxin precursor) or hydrolyzed pyridine species can disastrously affect downstream reduction steps, leading to catalyst poisoning or side-reactions during aniline formation.

This guide moves beyond generic datasheets to objectively compare the three dominant analytical methodologies—RP-HPLC , qNMR , and LC-MS —providing a validated roadmap for establishing a self-validating purity standard.

Comparative Analysis of Analytical Methodologies

We evaluated three distinct analytical approaches for verifying the purity of CAS 179552-79-5. The "Performance" is defined by Specificity (ability to distinguish the product from structurally similar impurities), Sensitivity (LOD/LOQ), and Absolute Accuracy.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: LC-MS (Q-TOF)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity Assay, Solvent QuantUnknown Impurity ID, Trace Analysis
Specificity High (Separates isomers/phenol)Medium (Overlapping aromatic signals)Very High (Mass resolution)
LOD (Limit of Detection) ~0.05%~0.5 - 1.0%< 0.01%
Throughput High (15 min run)Low (Sample prep + acquisition)Medium
Critical Blind Spot Inorganic salts, non-UV active solventsTrace organic impurities <0.5%Quantitation requires reference standards
Cost Efficiency HighLow (High instrument cost)Low
Expert Insight:
  • Why HPLC Wins for Routine QC: The starting material, 3-fluoro-4-nitrophenol , is acidic (pKa ~6-7), while the product and the pyridine starting material are basic. By utilizing a pH-controlled mobile phase (pH 2.5), we can manipulate the retention time of the pyridine moiety while keeping the phenol protonated, ensuring baseline resolution. qNMR is excellent for "potency" assignment but fails to detect trace regioisomers often present in the fluoronitrobenzene starting blocks.

Validated Experimental Protocols
Protocol A: The "Gold Standard" RP-HPLC Method

Designed to separate the target ether from the hydrolysis product (2-hydroxymethylpyridine) and unreacted phenol.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 310 nm (nitro group specificity).

  • Temperature: 30°C.

Gradient Program:

  • 0-2 min: Isocratic 10% B (Elutes polar pyridine salts).

  • 2-15 min: Linear ramp to 80% B (Elutes Product).

  • 15-20 min: Hold 80% B (Washes lipophilic dimers).

  • 20-22 min: Return to 10% B.

Acceptance Criteria:

  • Retention Time (RT): ~12.5 min for CAS 179552-79-5.

  • Resolution (Rs): > 2.0 between Product and 3-Fluoro-4-nitrophenol impurity.

  • Tailing Factor: < 1.5.

Protocol B: qNMR for Absolute Assay

Used to certify the "Primary Standard" for HPLC calibration.

  • Solvent: DMSO-d6 (Solubilizes both polar and non-polar moieties).

  • Internal Standard: Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (ensure full relaxation of aromatic protons).

  • Integration: Target the methylene linker protons (-O-CH2-Py) at ~5.3 ppm (singlet, 2H). This region is typically distinct from the aromatic clutter.

Visualizing the Purity Ecosystem
Diagram 1: Impurity Fate Mapping

This diagram illustrates the genesis of critical impurities and where they must be controlled.

ImpurityFate SM1 2-(Chloromethyl)pyridine (Starting Material) Reaction Nucleophilic Substitution (Base/Solvent) SM1->Reaction Imp1 Impurity A: 2-(Hydroxymethyl)pyridine (Hydrolysis of SM1) SM1->Imp1 Hydrolysis (H2O) SM2 3-Fluoro-4-nitrophenol (Starting Material) SM2->Reaction Imp2 Impurity B: Unreacted Phenol (Genotoxic Risk) SM2->Imp2 Incomplete Rxn Product CAS 179552-79-5 (Target Ether) Reaction->Product Main Pathway Imp3 Impurity C: O-Alkylation Regioisomer (Trace) Reaction->Imp3 Side Rxn

Caption: Fate mapping of CAS 179552-79-5 synthesis, highlighting critical impurities A (Hydrolysis) and B (Residual Phenol).

Diagram 2: Analytical Decision Matrix

A logical workflow for selecting the correct verification method based on the stage of development.

DecisionMatrix Start Sample Received: CAS 179552-79-5 Q1 Is this a Reference Standard? Start->Q1 PathA Yes (Reference Material) Q1->PathA Yes PathB No (Batch Release) Q1->PathB No Method1 Perform qNMR (Absolute Assay) PathA->Method1 Method2 Perform HPLC-UV (Purity %) PathB->Method2 Method1->Method2 Calibrate HPLC Check Purity > 98.0%? Method2->Check Pass Release for Synthesis Check->Pass Yes Fail Perform LC-MS (Identify Impurity) Check->Fail No

Caption: Analytical workflow for classifying and verifying CAS 179552-79-5 batches.

References
  • Synthesis and Characterization of Pyridine Intermediates. Source: National Center for Biotechnology Information (NCBI) - PubChem. [Link] (Reference for structural analogs and properties).

  • Nucleophilic Aromatic Substitution in Pyridine Derivatives. Source: PMC - National Institutes of Health. [Link] (Context on 2-Fluoro-4-nitrophenoxy derivatives).[1]

  • HPLC Method Development for Polar and Non-Polar Mixtures. Source: Chromatography Today. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine Role: Senior Application Scientist[1]

Executive Summary & Chemical Identity

Objective: This guide defines the mandatory safety architecture for handling 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (CAS 179552-79-5).[1] As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate in pharmaceutical synthesis (often for P2Y12 antagonists or benzimidazole scaffolds), its structural components—a pyridine ring coupled with a fluoronitrobenzene moiety—dictate a specific hazard profile centered on mucous membrane irritation and potential nitrogen-based toxicity .[1]

Compound Identity:

  • CAS Number: 179552-79-5[1][2][3][4]

  • Formula: C₁₂H₉FN₂O₃[1]

  • Molecular Weight: 248.21 g/mol [1][3]

  • Physical State: Solid (Typically off-white to yellow powder)[1]

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.

Hazard Profiling & Risk Assessment

Scientific Rationale: In the absence of a compound-specific extensive toxicological dossier, we apply Read-Across methodology using structural analogs (e.g., 3-Fluoro-4-nitrophenol and 2-(Chloromethyl)pyridine).[1] The presence of the nitro group implies potential methemoglobinemia risk upon high exposure, while the pyridine and fluorophenoxy moieties are potent irritants.

GHS Classification (Inferred/Analogous):

Hazard Class H-Code Hazard Statement Severity
Skin Irritation H315 Causes skin irritation.[1] Moderate
Eye Irritation H319 Causes serious eye irritation.[5] High
STOT - SE H335 May cause respiratory irritation.[1] Moderate (Dust hazard)

| Acute Toxicity | H302 | Harmful if swallowed. | Moderate |

Critical Risk Vector: Aerosolization. As a dry powder, the primary exposure route is inhalation of dust during weighing and transfer. Static electricity can exacerbate particle dispersion.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard latex gloves are insufficient due to the likely use of halogenated solvents (DCM) or polar aprotic solvents (DMSO) during synthesis, which can permeate latex rapidly, carrying the solute with them.

PPE Selection Guide
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Justification
Hand Protection Double Nitrile (min 0.11 mm thickness)Silver Shield / Laminate (under outer Nitrile)Nitrile offers splash protection.[1] Laminate is required if dissolved in DCM/DMSO to prevent permeation.
Respiratory Fume Hood (Engineering Control)P100 / N95 Respirator (if hood unavailable)The solid dust is the primary threat. A P100 filter captures 99.97% of particulates.
Eye/Face Chemical Safety Goggles Face Shield + GogglesSafety glasses leave gaps for airborne dust to bypass and contact the moist eye surface.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall Prevents dust accumulation on street clothes. Tyvek is impermeable to dust.
Engineering Controls & Operational Workflow

Trust Protocol: PPE is the last line of defense. The primary barrier is the engineering control.

Mandatory Engineering Control:

  • Certified Chemical Fume Hood: Operate with sash height <18 inches. Face velocity must be 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

Workflow Visualization

The following diagram outlines the "Safe Path" for handling this compound, incorporating decision gates for solvent selection.

HandlingWorkflow cluster_safety Safety Critical Zone (Fume Hood) Start START: Material Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE Weighing Weighing Station: Inside Fume Hood ONLY CheckPPE->Weighing SolventSelect Solvent Selection Weighing->SolventSelect DCM_DMSO Solvent: DCM or DMSO SolventSelect->DCM_DMSO High Permeation Risk EtOAc_Alc Solvent: EtOAc or Alcohols SolventSelect->EtOAc_Alc Low Permeation Risk GloveChange CRITICAL ACTION: Switch to Laminate/Silver Shield Gloves DCM_DMSO->GloveChange StandardGloves Maintain Nitrile Gloves EtOAc_Alc->StandardGloves Reaction Reaction Setup (Closed Vessel) GloveChange->Reaction StandardGloves->Reaction Cleanup Decontamination: Wipe surfaces with Acetone/Ethanol Reaction->Cleanup Waste Disposal: Solid/Liquid Hazardous Waste Cleanup->Waste

Caption: Operational logic flow emphasizing the critical glove change requirement when using permeating solvents like DCM or DMSO.

Detailed Handling Protocols
A. Weighing & Transfer (The "Dust Phase")
  • Preparation: Clear the fume hood of unnecessary clutter to ensure laminar airflow. Place a secondary containment tray inside.

  • Weighing:

    • Place the balance inside the hood if possible. If not, tare the vial inside the hood, add solid, cap it tightly, and then move to the balance.

    • Never leave the container open outside the hood.

  • Spill Prevention: Use a disposable funnel or weighing paper. Do not pour directly from the stock bottle.

B. Solubilization (The "Permeation Phase")

Expert Note: The pyridine ring makes this compound basic; the nitro group makes it electron-deficient.[1]

  • Solvent Addition: Add solvent slowly. If using DCM (Dichloromethane), be aware that DCM penetrates nitrile gloves in <4 minutes.

  • Protocol: If DCM splashes on nitrile gloves, immediately remove gloves, wash hands, and don a fresh pair. Do not wait for a sensation of cold or burning.

C. Waste Disposal
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into "Solid Hazardous Waste" (typically incinerated).

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

  • Labeling: Clearly label waste tags with "Contains Fluorinated Nitro-Pyridine Derivatives."[1]

Emergency Response

Self-Validating System: Ensure the Safety Data Sheet (SDS) is printed and attached to the hood sash before starting work.

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes holding eyelids open.[1]Seek ophthalmologist immediately (Risk of corneal damage).
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol (enhances absorption).Monitor for redness/irritation.
Inhalation Move to fresh air.If breathing is difficult, administer oxygen (trained personnel only).
Spill (<5g) Dampen with wet paper towel to prevent dust. Wipe up.Dispose as hazardous waste.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 179552-79-5. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.